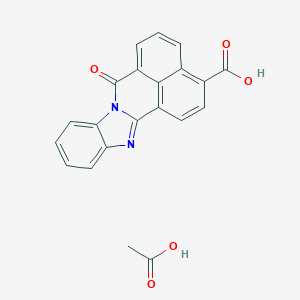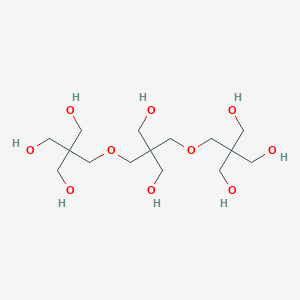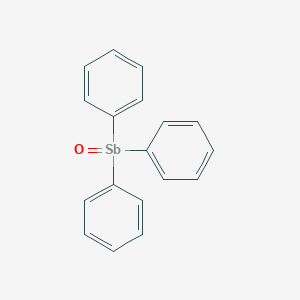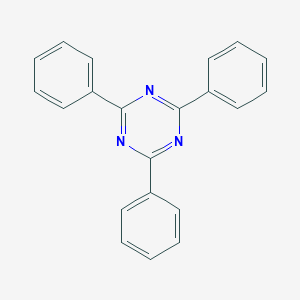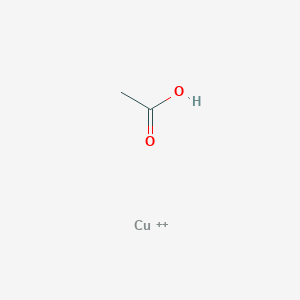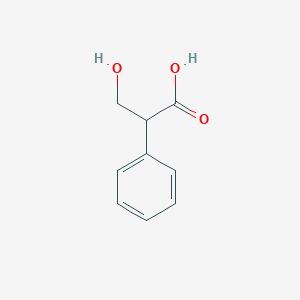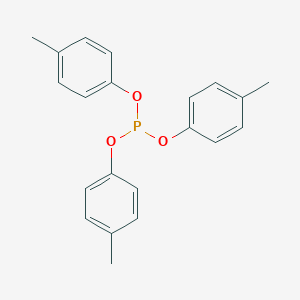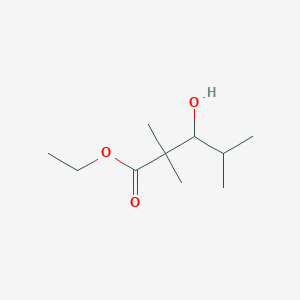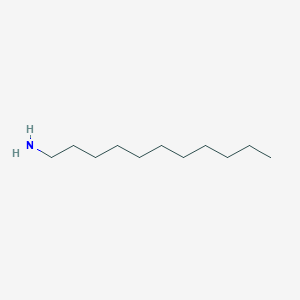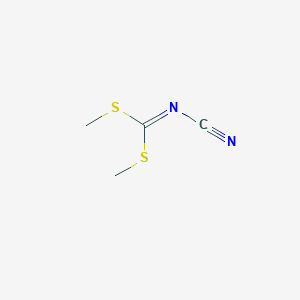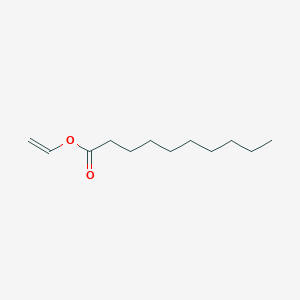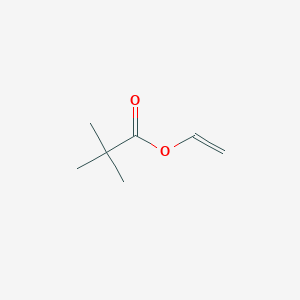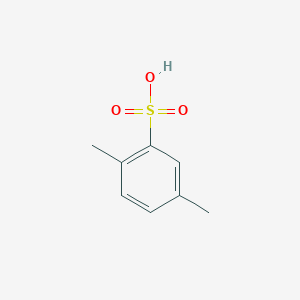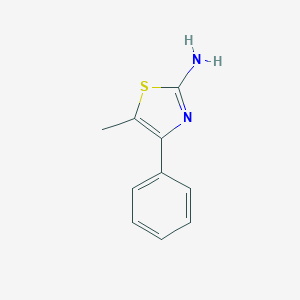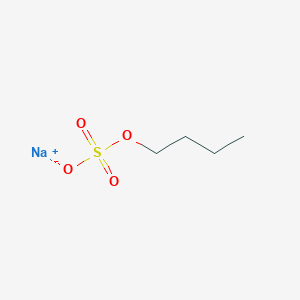
sulfate de butyle de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid, monobutyl ester, sodium salt, also known as Sulfuric acid, monobutyl ester, sodium salt, is a useful research compound. Its molecular formula is C4H10NaO4S and its molecular weight is 177.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sulfuric acid, monobutyl ester, sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfuric acid, monobutyl ester, sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Rôle dans le métabolisme des xénobiotiques
Les organosulfates jouent divers rôles importants en biologie, allant du métabolisme des xénobiotiques à la signalisation en aval des sulfates stéroïdiens dans les états pathologiques .
Facilitation des interactions moléculaires
Les groupes sulfate sur les glycosaminoglycanes (GAG) tels que l'héparine, l'héparane sulfate et le chondroïtine sulfate facilitent les interactions moléculaires et la liaison des ligands protéiques à la surface cellulaire . C'est un domaine d'intérêt dans la découverte de médicaments .
Découverte de médicaments
L'incorporation de groupes organosulfate polaires hydrophiles sur des molécules de type médicament est opportune pour faciliter la recherche sur les GAG sulfatés en tant que nouvelles thérapies potentielles . Cependant, l'insertion et l'isolement des groupes sulfate dans les molécules cibles restent un aspect difficile de leur synthèse .
Synthèse des organosulfates
Une variété de méthodes pour préparer les organosulfates sont présentées dans le tableau 1 . La préparation des esters organosulfate comprend une approche assistée par micro-ondes pour la sulfation des alcools, en utilisant Me 3 NSO 3 et PySO 3 .
Mécanisme D'action
Target of Action
Sodium butyl sulfate, also known as sodium;butyl sulfate or sulfuric acid, monobutyl ester, sodium salt, is a type of sulfate compoundSulfate compounds are generally known to interact with various biological molecules and processes .
Mode of Action
They can act as surfactants, enhancing the solubility of other compounds in water . This property can influence the interaction of sodium butyl sulfate with its targets, leading to changes in their function or activity .
Biochemical Pathways
Sulfate compounds can influence various biochemical processes, including the metabolism of drugs and other xenobiotics .
Pharmacokinetics
Sulfate compounds are generally known to be highly water-soluble, which can influence their bioavailability .
Result of Action
The surfactant properties of sulfate compounds can influence the solubility and bioavailability of other compounds, potentially affecting various cellular processes .
Action Environment
The action, efficacy, and stability of sodium butyl sulfate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and stability of sulfate compounds . Additionally, the presence of other compounds can influence the interaction of sodium butyl sulfate with its targets .
Analyse Biochimique
Biochemical Properties
Sodium butyl sulfate interacts with various biomolecules in its biochemical reactions. As a wetting agent, it interacts with the proteins and enzymes present in cotton during mercerization . The nature of these interactions is primarily physical, altering the structure of the cotton fibers to increase their strength .
Cellular Effects
The effects of sodium butyl sulfate on cellular processes are not well-studied. Similar compounds, such as sodium butyrate, have been shown to have significant effects on cells. Sodium butyrate has been found to attenuate oxidative stress and inflammation in cells, potentially through inhibiting autophagy and affecting cellular metabolism .
Molecular Mechanism
It is known that the compound can interact with biomolecules through its sulfate group . This interaction could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature
Metabolic Pathways
Organosulfates, a class of compounds to which sodium butyl sulfate belongs, are known to be metabolized through various pathways involving enzymes and cofactors .
Propriétés
Numéro CAS |
1000-67-5 |
|---|---|
Formule moléculaire |
C4H10NaO4S |
Poids moléculaire |
177.18 g/mol |
Nom IUPAC |
sodium;butyl sulfate |
InChI |
InChI=1S/C4H10O4S.Na/c1-2-3-4-8-9(5,6)7;/h2-4H2,1H3,(H,5,6,7); |
Clé InChI |
INONUHNSEHDKJS-UHFFFAOYSA-N |
SMILES |
CCCCOS(=O)(=O)[O-].[Na+] |
SMILES isomérique |
CCCCOS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCOS(=O)(=O)O.[Na] |
Key on ui other cas no. |
1000-67-5 |
Synonymes |
Sulfuric Acid Monobutyl Ester Sodium Salt; Butyl Sodium Sulphate; Sodium Butyl Sulfate; Sodium n-Butyl Sulfate |
Origine du produit |
United States |
Q1: Apart from dispersing carbon nanotubes, what other applications utilize Sodium Butyl Sulfate?
A: Sodium Butyl Sulfate finds utility in membrane technology, specifically in the fabrication of reverse osmosis membranes. [] It acts as a hydrophilic agent when incorporated into a polysulfone/polyaniline nanocomposite membrane. This addition enhances the membrane's water permeability without significantly impacting its salt rejection rate. [] The presence of Sodium Butyl Sulfate helps modify the membrane's surface properties, leading to improved performance in desalination applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


